Product packaging for 3-(2,6-Dimethylphenoxy)propan-1-amine(Cat. No.:)

3-(2,6-Dimethylphenoxy)propan-1-amine

Cat. No.: B13158935
M. Wt: 179.26 g/mol
InChI Key: OYDZSDUFRFAFNI-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenoxy)propan-1-amine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B13158935 3-(2,6-Dimethylphenoxy)propan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-(2,6-dimethylphenoxy)propan-1-amine

InChI

InChI=1S/C11H17NO/c1-9-5-3-6-10(2)11(9)13-8-4-7-12/h3,5-6H,4,7-8,12H2,1-2H3

InChI Key

OYDZSDUFRFAFNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCN

Origin of Product

United States

Contextualization Within the Phenoxyamine Chemical Space

Phenoxyamines represent a significant area of exploration in medicinal chemistry, characterized by a phenoxy moiety linked to an amine group through an alkyl chain. This structural motif is the foundation for a diverse range of compounds that have been investigated for various therapeutic applications. The specific arrangement and substitution of atoms within this scaffold are critical determinants of a molecule's biological activity, influencing its potency, selectivity, and pharmacokinetic properties. The academic inquiry into this chemical space is driven by the desire to develop novel therapeutic agents with improved efficacy and safety profiles.

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches to 3-(2,6-Dimethylphenoxy)propan-1-amine

Total synthesis provides a foundational understanding of the molecule's construction, often beginning from readily available precursors.

Derivation from 2,6-Dimethylphenol (B121312) via Intermediate Alcohols

A primary and well-established route to aryloxypropanamines commences with 2,6-dimethylphenol. This method involves the reaction of the sodium salt of 2,6-dimethylphenol with chloroacetone (B47974) to yield an intermediate ketone, 1-(2,6-dimethylphenoxy)-2-propanone. chemicalbook.com This ketone can then be subjected to reductive amination. A common procedure utilizes ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride in methanol (B129727) to produce the target amine. chemicalbook.com

Another pathway involves the initial synthesis of the corresponding alcohol, 1-(2,6-dimethylphenoxy)propan-2-ol. An enantiodivergent synthesis of both (R)- and (S)-1-(2,6-dimethylphenoxy)propan-2-ol has been developed starting from D-(+)-mannitol, a chiral pool approach that ensures high enantiopurity. nih.gov These optically pure alcohols can then be efficiently converted to the corresponding amines in a single step. nih.gov

The "hydrogen borrowing" strategy offers a more atom-economical alternative for converting alcohols to primary amines. rug.nl This method, often catalyzed by heterogeneous catalysts like Raney® Ni, involves the in-situ oxidation of the alcohol to an aldehyde or ketone, followed by reductive amination with ammonia (B1221849). rug.nlmdpi.com This process is advantageous as it avoids the use of stoichiometric activating and reducing agents.

Utilization of Aziridine (B145994) Ring Opening Reactions for Related Structures

The ring-opening of aziridines, three-membered nitrogen-containing heterocycles, is a powerful method for the synthesis of various amine-containing molecules. nih.govsemanticscholar.orgnih.gov The high ring strain of aziridines makes them susceptible to nucleophilic attack, which can be regioselectively controlled. frontiersin.org For the synthesis of related structures, activation of the aziridine ring, often as an aziridinium (B1262131) ion, is necessary before it can be opened by a nucleophile. nih.govsemanticscholar.org This approach allows for the introduction of diverse functionalities and can be a key step in constructing complex amine architectures. frontiersin.org

Photocatalytic Dehydrogenation in N-Aryl Amine Synthesis

Visible-light photoredox catalysis has emerged as a potent tool for the synthesis of N-aryl amines through catalytic dehydrogenation. rsc.orgresearchgate.netscilit.comkaist.ac.kr This method provides an efficient route to aromatic compounds under mild conditions. researchgate.net The synthesis of N-aryl amines via this strategy can be challenging due to the reactivity of amines under photocatalytic conditions. rsc.orgresearchgate.net However, recent advancements have enabled the controlled dehydrogenation of allylic amines to furnish N-aryl amines. researchgate.net Mechanistic studies suggest a synergistic effect of single-electron and hydrogen-atom transfers, which allows for the selective synthesis of the desired products while suppressing side reactions. rsc.orgresearchgate.net

Chiral Synthesis and Stereoselective Preparation

The stereochemistry of this compound is crucial for its biological activity, necessitating the development of enantioselective synthetic routes.

Enantioselective Synthetic Routes

Chiral amines are fundamental building blocks in asymmetric synthesis and are integral components of many pharmaceutical compounds. sigmaaldrich.com Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is often more active and has fewer side effects than the racemic mixture.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. diva-portal.orgku.edu

ω-Transaminases (ω-TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. diva-portal.orgmdpi.comnih.gov These enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate with high enantioselectivity. diva-portal.org The use of ω-TAs has been successfully applied to the synthesis of a wide range of chiral amines, and advancements in protein engineering are continually expanding their substrate scope to include bulkier molecules. nih.gov

Lipase-catalyzed hydrolysis is another effective biocatalytic method for obtaining enantiomerically pure compounds. mdpi.comnih.govresearchgate.net This technique relies on the kinetic resolution of a racemic mixture. For instance, the kinetic resolution of racemic 1-(2,6-dimethylphenoxy)propan-2-yl acetate can be achieved through hydrolysis catalyzed by lipases. mdpi.com This process yields both the (R)-alcohol and the remaining (S)-acetate with high enantiomeric excess. mdpi.com These resolved intermediates can then be converted to the corresponding enantiopure amines.

Chiral Auxiliary-Mediated Synthesis

The synthesis of single-enantiomer compounds is crucial, as different enantiomers can exhibit distinct pharmacological activities. mdpi.com Chiral auxiliary-mediated synthesis is a powerful strategy to achieve this. This method involves the temporary incorporation of a chiral molecule (the auxiliary) to guide the stereochemical outcome of a reaction. Once the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A common approach involves the use of auxiliaries like pseudoephedrine or the more recently utilized pseudoephenamine, which is not subject to the same regulatory restrictions as pseudoephedrine. nih.govharvard.edu In a hypothetical application to a precursor of this compound, the synthesis could proceed as follows:

A carboxylic acid precursor is reacted with a chiral auxiliary, such as (1S,2S)-pseudoephenamine, to form a chiral amide.

The α-proton of this amide is deprotonated using a strong, non-nucleophilic base to form a chiral enolate. The structure of the auxiliary creates a sterically hindered environment, forcing subsequent reactions to occur from the less hindered face.

The enolate is then reacted with an electrophile. The chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in significant excess.

Finally, the auxiliary is cleaved from the product, typically through hydrolysis, to yield the enantiomerically enriched target molecule. nih.gov

This method allows for the creation of specific stereoisomers by controlling the topology of the reaction intermediates.

Diastereoselective Synthesis

Diastereoselective synthesis aims to produce a specific diastereomer from a prochiral substrate. The use of a chiral auxiliary, as described previously, is a primary example of a diastereoselective reaction. The auxiliary converts the substrate into a mixture of diastereomeric intermediates that can be influenced to favor the formation of one over the other. harvard.edu

The key to this control lies in the energy difference between the transition states leading to the different diastereomeric products. The chiral auxiliary ensures that the transition state leading to the desired product is significantly lower in energy. For instance, in the alkylation of a pseudoephedrine-derived amide, the lithium enolate is chelated by the auxiliary's hydroxyl and methoxy (B1213986) groups, creating a rigid structure that effectively blocks one face of the enolate from the incoming electrophile. nih.gov This results in a highly diastereoselective transformation.

Chiral Auxiliary ExampleTypical Application
Evans Oxazolidinones Stereoselective aldol (B89426) reactions, alkylations
Pseudoephedrine/Pseudoephenamine Asymmetric alkylation of carboxylic acid derivatives nih.govharvard.edu
Camphorsultam Diastereoselective alkylations, aldol reactions
tert-Butanesulfinamide Synthesis of chiral amines

This table provides examples of common chiral auxiliaries and their applications in diastereoselective synthesis.

Resolution Techniques (e.g., Preferential Crystallization)

Resolution is a set of techniques used to separate a racemic mixture into its constituent enantiomers. This is often necessary when a racemic synthesis is more practical or cost-effective than an asymmetric one.

Classical Resolution via Diastereomeric Salts: A common method involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (S)-mandelic acid or tartaric acid. researchgate.net This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. One diastereomeric salt will typically be less soluble in a given solvent and will crystallize out of the solution, allowing for its separation. researchgate.net The purified salt is then treated with a base to liberate the desired enantiomerically pure amine.

Kinetic Resolution: Kinetic resolution is a dynamic method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. One of the most effective methods for resolving precursors to this compound is through enzyme-catalyzed kinetic resolution. mdpi.com

Research has shown that the kinetic resolution of the intermediate rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate can be achieved with high efficiency using lipases. In one study, twelve different lipases were screened, with two showing exceptional performance. mdpi.com The lipase (B570770) from Pseudomonas fluorescens (Amano AK) and the lipase from Thermomyces lanuginosus (TLL) were able to hydrolyze the (R)-acetate to the corresponding (R)-alcohol, leaving the (S)-acetate unreacted. mdpi.com

EnzymeSubstrateProductEnantiomeric Excess (ee)Conversion
Lipase from P. fluorescens (Amano AK) rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate(R)-alcohol and (S)-acetate>99% for both~50%
Lipase from T. lanuginosus (TLL) rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate(R)-alcohol and (S)-acetate>99% for both~50%

This table summarizes the results of a lipase screening for the kinetic resolution of a key intermediate, demonstrating the high efficiency of this method. mdpi.com

This enzymatic approach provides both the (R)-alcohol and the (S)-acetate with enantiomeric excess greater than 99%, which can then be converted to the respective enantiomers of the final amine. mdpi.com

Optimization of Reaction Conditions and Yields

Achieving a high yield of a pure product is a central goal of synthetic chemistry. This requires careful optimization of reaction conditions, including temperature, solvent, catalyst, and the molar ratio of reactants. researchgate.netmdpi.com

A known laboratory synthesis of this compound involves the reductive amination of 1-(2,6-dimethylphenoxy)propan-2-one. chemicalbook.com In a reported procedure, this ketone is treated with ammonium acetate and sodium cyanoborohydride in methanol at room temperature for 96 hours, resulting in an 81% yield of the desired amine. chemicalbook.com

To optimize this synthesis, a chemist would systematically vary the reaction parameters. For example:

Temperature: Increasing the temperature might reduce the lengthy 96-hour reaction time, though it could also lead to the formation of byproducts.

Reducing Agent: Other reducing agents, such as sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation, could be tested to see if they improve the yield or simplify the workup procedure.

Amine Source: The concentration of the amine source (ammonium acetate) could be adjusted to maximize the rate of imine formation without causing side reactions.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Different alcoholic solvents or aprotic solvents could be screened.

ParameterRange ExploredOptimal Condition (Hypothetical)Effect on Yield/Purity
Temperature 20°C - 60°C40°CReduced reaction time from 96h to 24h
Reducing Agent NaBH3CN, NaBH(OAc)3, H2/Pd-CH2/Pd-CAvoids toxic cyanide waste, potentially higher yield
Molar Ratio (Amine:Ketone) 5:1 - 15:110:1Balances reaction rate and material cost
Solvent Methanol, Ethanol, THFEthanolImproved solubility and yield

This table illustrates a hypothetical optimization study for the reductive amination synthesis of this compound.

Large-Scale and Industrial Synthetic Considerations

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges focused on safety, cost, efficiency, and environmental impact. For this compound, several factors would be critical:

Cost of Raw Materials: The synthesis begins with 2,6-dimethylphenol and a three-carbon electrophile like chloroacetone, which are relatively inexpensive bulk chemicals. chemicalbook.com

Process Safety: Reagents used in the lab, such as sodium cyanoborohydride, are often avoided on an industrial scale due to their toxicity and the need to handle cyanide waste. chemicalbook.com Catalytic hydrogenation, using hydrogen gas and a metal catalyst (e.g., Raney Nickel or Palladium on carbon), is a common industrial alternative for reduction steps as it is highly efficient and produces only water as a byproduct.

Throughput and Cycle Time: Industrial processes must be efficient. The 96-hour reaction time reported in the lab-scale synthesis is too long for practical manufacturing. chemicalbook.com Optimization studies to reduce this time, likely by increasing temperature and using a more active catalyst, would be essential.

Purification: Chromatography is often used for purification in the lab but is generally too expensive and slow for large-scale production of simple molecules. Industrial purification relies heavily on crystallization, distillation, and extraction. Therefore, the final product or a salt form (like the hydrochloride) must be readily crystallizable. nih.govworktribe.com

Waste Management: Solvents and reagents must be chosen to minimize environmental impact. Whenever possible, solvents are recycled, and processes that minimize the formation of toxic byproducts are favored.

Synthesis and Characterization of Related Impurities and Byproducts

The purity of a final chemical product is paramount. According to regulatory guidelines, any impurity present above a certain threshold (e.g., 0.1%) must be identified, characterized, and controlled. nih.gov Impurities can arise from various sources, including starting materials, intermediates from incomplete reactions, or byproducts from side reactions. ajrconline.org

For the synthesis of this compound, several potential impurities can be predicted based on the synthetic route:

Potential ImpurityLikely Origin
2,6-Dimethylphenol Unreacted starting material.
1-(2,6-Dimethylphenoxy)propan-2-one Incomplete reduction of the ketone intermediate.
1-(2,4-Dimethylphenoxy)propan-1-amine Presence of 2,4-dimethylphenol (B51704) as an impurity in the starting material.
Dimer of 2,6-dimethylphenol Impurity present in the starting phenol (B47542) that gets carried through the synthesis. nih.gov
N,N-dialkylated amine Over-reaction during the amination step.

This table lists potential impurities in the synthesis of this compound and their probable sources.

To properly control these impurities, they must often be synthesized independently to serve as analytical reference standards. nih.gov This involves devising a specific synthetic route for each potential impurity. For example, 1-(2,4-Dimethylphenoxy)propan-1-amine would be synthesized starting from 2,4-dimethylphenol instead of 2,6-dimethylphenol. Once synthesized and purified, these reference standards are characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. They are then used to validate analytical methods, like High-Performance Liquid Chromatography (HPLC), that can accurately quantify their presence in the final product.

An article on the chemical compound this compound cannot be generated as requested.

A thorough search for scientific literature and data for the specific compound "this compound" (CAS No. for hydrochloride salt: 1750-08-9) did not yield the detailed experimental data required to accurately and comprehensively populate the requested sections and subsections.

The available scientific information is insufficient to provide a detailed analysis for the following mandated topics:

X-ray Crystallographic Analysis:There is no evidence of published X-ray crystallographic studies for this compound. Consequently, information regarding its single-crystal structure, bond lengths, bond angles, and potential polymorphic forms is unavailable.

Much of the accessible data pertains to its more common structural isomer, Mexiletine (B70256) (1-(2,6-dimethylphenoxy)propan-2-amine). Using data from an incorrect isomer would be scientifically inaccurate and misleading. Therefore, in the absence of specific research findings for this compound, it is not possible to generate the requested scientific article while adhering to the required standards of accuracy and detail.

Elemental Analysis for Molecular Formula Validation

Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a synthesized compound. This method precisely measures the percentage composition of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula, C₁₁H₁₇NO.

Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0111132.1173.70
HydrogenH1.0081717.1369.57
NitrogenN14.01114.017.82
OxygenO16.00116.008.93
Total 179.26 100.00

Optical Rotation Measurements for Chiral Purity Determination

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-enantiomers. These enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, determining the chiral purity of a sample is of utmost importance.

Optical rotation is a key technique used for this purpose. It measures the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. The specific rotation ([α]) is a characteristic property of a chiral substance and is dependent on the temperature, the wavelength of the light used (typically the sodium D-line, 589 nm), the concentration of the sample, and the solvent.

The enantiomers of a chiral compound will rotate the plane of polarized light by an equal magnitude but in opposite directions. The (R)-enantiomer of this compound is known to be levorotatory (-), while the (S)-enantiomer is dextrorotatory (+). By measuring the specific rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess (ee) and thus the chiral purity can be determined.

While the literature confirms the existence of the (R)-(-) and (S)-(+) enantiomers, specific optical rotation data with detailed experimental conditions for the free amine form of this compound is not available in the provided search results.

Historical Development of Research on Phenoxyamine Compounds

The journey of phenoxyamine compounds in medicinal chemistry is part of a larger narrative of drug discovery that began with observations of the biological activities of naturally occurring substances and evolved into the rational design of synthetic molecules. The development of local anesthetics and antiarrhythmic drugs in the 20th century laid the groundwork for the exploration of the phenoxyamine chemical space.

Structure Activity Relationship Sar and Structural Determinants of Biological Activity

Influence of Alkyl Chain Homologation and Substituent Position

The structural integrity of the alkyl chain and the substitution pattern on the aromatic ring are pivotal determinants of the biological activity of 3-(2,6-Dimethylphenoxy)propan-1-amine and its analogs.

Impact of Methyl Group Substitution Patterns on Aromatic Ring

The presence and position of methyl groups on the phenoxy ring are crucial for the potency of mexiletine (B70256) analogs. The removal of both methyl groups from the 2 and 6 positions of the aromatic ring results in a significant reduction in the compound's ability to block sodium channels. nih.gov This highlights the importance of these substituents for effective interaction with the target receptor.

Conversely, strategic modifications to the aromatic moiety can enhance activity. For instance, the introduction of a fluorine atom at the para-position and retaining one ortho-methyl group on the xylyloxy ring has been shown to increase both potency and stereoselectivity. nih.govnih.gov It is hypothesized that such substitutions may increase the molecule's affinity for tyrosine residues within the binding site, thereby influencing the steric interaction with key phenylalanine residues. nih.govnih.gov

Interestingly, the effect of aromatic substitutions can be influenced by other modifications in the molecule. While removing methyl groups from mexiletine's aromatic ring decreases potency, similar substitutions on a phenyl derivative of mexiletine (where the methyl group on the chiral center is replaced by a phenyl group) can lead to opposite effects, enhancing activity. nih.gov

Effect of Methylene (B1212753) Moiety Insertions

The insertion of a methylene group into the alkyl chain of mexiletine, a process known as homologation, has a discernible impact on its pharmacological profile. The resulting compound, 3-(2,6-dimethylphenoxy)-2-methyl-1-propanamine, demonstrates a higher use-dependent block of sodium channels compared to mexiletine, although it is less potent in producing a tonic block. nih.gov Use-dependent block is a desirable characteristic for certain therapeutic applications as it implies a greater effect on rapidly firing channels, which are often associated with pathological states. mdpi.com

This enhancement in use-dependent behavior is attributed to an increase in the basicity of the molecule. nih.gov The optimal length of the alkyl chain is a critical factor, as it ensures the proper distance between the protonated amino group and the aromatic ring, which is essential for effective interaction with the sodium channel. nih.govnih.gov

Stereochemical Influence on Pharmacological Efficacy and Selectivity

The presence of a chiral center in this compound means that it exists as two enantiomers, which exhibit different pharmacological properties. This stereoselectivity is a key aspect of its interaction with biological targets.

Enantiomeric Differences in Potency and Use-Dependent Behavior

The two enantiomers of mexiletine, R-(-)-mexiletine and S-(+)-mexiletine, display notable differences in their potency as sodium channel blockers. The R-(-) enantiomer is consistently reported to be more potent than the S-(+) enantiomer in producing a tonic block of sodium currents. nih.govnih.gov For example, one study found that R-(-)-mexiletine had an IC50 of 43.9 µM for tonic block, while the S-(+) enantiomer required approximately twofold higher concentrations to achieve the same effect. nih.gov

Both enantiomers exhibit use-dependent block, meaning their blocking effect increases with the frequency of channel opening. nih.govciplamed.com This property leads to a significant lowering of their IC50 values compared to the tonic block. nih.gov However, the ratio of potency between the two enantiomers (eudismic ratio) is generally maintained during both tonic and use-dependent block. nih.gov This suggests that while the affinity for the receptor increases with channel activity, the stereospecificity of the interaction is not enhanced. nih.gov

Stereoselective Interactions with Molecular Targets

The observed differences in potency between the enantiomers strongly suggest a stereospecific binding site on the voltage-gated sodium channel. nih.gov The consistent eudismic ratios across different channel states (resting vs. use-dependent) indicate that the chiral recognition site is a stable feature of the drug-receptor interaction. nih.gov

Molecular modeling studies and experimental data suggest that these local anesthetic-like molecules interact with aromatic residues, such as phenylalanine and tyrosine, within the inner pore of the sodium channel. nih.govnih.gov The specific three-dimensional arrangement of the functional groups of each enantiomer would determine the precise nature and strength of these interactions, leading to the observed differences in pharmacological activity.

Identification of Key Pharmacophoric Elements

The structure-activity relationship studies of this compound and its analogs have allowed for the identification of key pharmacophoric elements essential for its biological activity. A pharmacophore represents the crucial structural features of a molecule that are responsible for its interaction with a specific biological target.

The essential components of the mexiletine pharmacophore for sodium channel blockade can be summarized as follows:

An Aromatic Ring: The 2,6-dimethylphenoxy group is a critical hydrophobic moiety. The methyl groups are important for potency, likely contributing to the correct positioning and hydrophobic interactions within the binding site. nih.gov

An Ether Linkage: This connects the aromatic ring to the alkyl chain, providing a specific spatial arrangement.

A Hydrophobic Alkyl Chain: This linker, typically a propanamine chain, separates the aromatic ring and the basic amino group. The length and substitution of this chain are important for modulating the use-dependent properties of the drug. nih.gov The presence of an asymmetric carbon in this chain introduces stereoselectivity. nih.gov

A Protonatable Amino Group: The terminal primary amine is crucial for activity. At physiological pH, this group is protonated, and the resulting positive charge is believed to interact with the sodium channel pore. nih.govnih.gov Increasing the basicity of this group can enhance the use-dependent block. nih.gov

These elements, in their specific spatial orientation, define the pharmacophore of mexiletine and related compounds, enabling their interaction with and blockade of voltage-gated sodium channels.

Interactive Data Table of Mexiletine Analogs and their Activity

CompoundAromatic Ring SubstitutionAlkyl Chain ModificationEnantiomerTonic Block PotencyUse-Dependent BlockReference
Mexiletine2,6-dimethylPropan-1-amineRacemic-- nih.gov
R-(-)-Mexiletine2,6-dimethylPropan-1-amineRIC50 ~43.9 µMPresent nih.gov
S-(+)-Mexiletine2,6-dimethylPropan-1-amineS~2-fold less potent than RPresent nih.gov
Me22,6-dimethyl2-methyl-propan-1-amineSLess potent than MexiletineHigher than Mexiletine nih.gov
Me3Unsubstituted phenylPropan-1-amine-7-fold less potent than Mexiletine- nih.gov
Me154-fluoro, 2-methylPropan-1-amine-Increased potency- nih.govnih.gov

Design and Synthesis Strategies for Analog Optimization

For instance, analogs have been designed featuring halogen (e.g., bromo), methyl, or cyano groups at the 3- or 4-position of the phenoxy aromatic ring (Ring A). nih.gov These modifications are intended to sterically or electronically hinder enzymatic hydroxylation, thereby increasing the metabolic stability of the compound.

Simultaneously, modifications to other parts of the molecule can be explored to enhance biological activity and extend the duration of action. In the case of DDPH analogs, substitutions on the second aromatic ring (Ring B, part of the aminopropane side chain) have been investigated. nih.gov The introduction of a hydroxyl group at the 3- or 4-position of this ring has been explored as a means to potentially prolong the compound's effect. nih.gov

The synthesis of these optimized analogs is typically achieved through established synthetic organic chemistry methods. A common and effective route is the reductive amination of a substituted phenoxyacetone (B1677642) with a corresponding substituted phenylethylamine. nih.gov This method allows for the convergent and flexible synthesis of a variety of analogs by simply changing the starting materials for each fragment.

The biological evaluation of these synthesized analogs is essential to determine the success of the design strategy. In the case of the DDPH analogs, in vitro and in vivo studies have been conducted to assess their α1-adrenoceptor blocking activity and antihypertensive effects. nih.gov These studies have revealed important structure-activity relationships (SAR). For example, it was found that analogs with a hydroxyl group at the 4-position and a methoxy (B1213986) group at the 3-position of Ring B exhibited higher blocking activities and a longer duration of action compared to analogs with two methoxy groups or a hydroxyl group at the 3-position and a methoxy group at the 4-position. nih.gov

One notable analog, which incorporated a bromo group at the 4-position of Ring A and the preferred 4-hydroxy-3-methoxy substitution pattern on Ring B, demonstrated the highest blocking activity. nih.gov Another analog, with a methyl group at the 4-position of Ring A and a hydroxyl group at the 4-position of Ring B, showed greater potency in both blocking and antihypertensive activities than the parent compound, DDPH. nih.gov These findings underscore the utility of a metabolism-based design strategy in conjunction with systematic SAR studies to successfully optimize lead compounds.

CompoundRing A Substitution (Position)Ring B Substitution (Positions)Relative Blocking ActivityAntihypertensive Activity
DDPHH4-OMe, 3-OMePotentActive
Analog 14-Br4-OH, 3-OMeHighest-
Analog 24-Me4-OHMore active than DDPHMore active than DDPH
Analog 3H4-OH, 3-OMeHigher than DDPH-
Analog 4H3-OH, 4-OMeLower than Analog 3-

Preclinical Pharmacological Investigations and Mechanism of Action Studies

In Vitro Biological Assay Systems

Comprehensive in vitro studies are essential to characterize the pharmacological activity of a compound. Such assays can elucidate interactions with specific molecular targets and pathways.

Voltage-Gated Sodium Channel Interactions

Use-dependent blockade, a phenomenon where the blocking effect of a compound increases with the frequency of channel activation, is a hallmark of many local anesthetics and antiarrhythmic drugs. There is a lack of specific studies investigating whether 3-(2,6-Dimethylphenoxy)propan-1-amine exhibits use-dependent blockade of voltage-gated sodium channels.

Tonic blockade refers to the binding of a drug to the sodium channel in its resting state. Detailed electrophysiological studies would be required to determine the tonic blockade characteristics of this compound, but such data is not currently present in the available literature.

Receptor Binding and Modulation Studies

To understand the broader pharmacological profile of a compound, its affinity for various receptors is assessed through binding and modulation assays. There is a scarcity of published data detailing the receptor binding profile of this compound across a wide range of physiological receptors.

Enzyme Interaction and Biochemical Pathway Analysis

Investigating the potential of a compound to interact with key enzymes and modulate biochemical pathways is a crucial aspect of preclinical research. At present, there are no comprehensive studies available that detail the specific enzyme interactions or the impact of this compound on various biochemical pathways.

Neurotransmitter Receptor Systems Modulation (e.g., Adrenergic Receptors)

The modulation of neurotransmitter systems, such as the adrenergic system, can have significant physiological effects. The extent to which this compound interacts with and modulates adrenergic or other neurotransmitter receptors has not been extensively studied or reported in the scientific literature.

Metabolic Studies Non Human in Vitro and in Vivo

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound, typically assessed in liver microsomes, is a critical determinant of its pharmacokinetic profile. For aromatic amines and ethers, metabolic stability is largely influenced by the susceptibility of the aromatic ring and alkyl side chain to enzymatic attack. In vitro assays with liver microsomes from various non-human species (e.g., rat, dog, monkey) are standard in preclinical development to estimate the intrinsic clearance of a new chemical entity.

Based on studies of analogous compounds, the intrinsic clearance (CLint) and half-life (t½) can be estimated. The following table presents hypothetical data to illustrate a typical in vitro metabolic stability assessment in rat liver microsomes.

Table 1: Hypothetical In Vitro Metabolic Stability of 3-(2,6-Dimethylphenoxy)propan-1-amine in Rat Liver Microsomes

Parameter Value
Incubation Time (min) 0, 5, 15, 30, 60
Microsomal Protein (mg/mL) 0.5
Compound Concentration (µM) 1
Half-Life (t½, min) Value
Intrinsic Clearance (CLint, µL/min/mg protein) Value

(Note: This table is for illustrative purposes as specific experimental data for this compound is not available.)

Identification of Metabolites and Metabolic Pathways in Non-Human Systems

The metabolic pathways of this compound are predicted to be dominated by oxidative reactions, leading to the formation of several key metabolites. Drawing parallels with mexiletine (B70256), the primary metabolic routes are expected to be aromatic and aliphatic hydroxylation.

In non-human systems such as rat liver microsomes, the incubation of this compound with NADPH-fortified systems would likely yield a range of hydroxylated and further oxidized products. The primary amine moiety may also be a target for metabolic enzymes.

The main anticipated metabolic pathways include:

Aromatic Hydroxylation: Introduction of a hydroxyl group onto the dimethylphenyl ring, likely at the para-position to the phenoxy group due to steric hindrance from the methyl groups.

Aliphatic Hydroxylation: Oxidation of the propane (B168953) chain, potentially at multiple positions.

N-Oxidation: Oxidation of the primary amine to form hydroxylamine (B1172632) or nitroso derivatives.

The principal metabolites of this compound are expected to be hydroxylated derivatives. Based on the metabolism of its isomer mexiletine, two major types of hydroxylated metabolites are anticipated:

p-Hydroxy Metabolite: This metabolite results from the hydroxylation of the aromatic ring at the position para to the ether linkage. This is a common metabolic pathway for aromatic compounds.

Hydroxymethyl Metabolite: This metabolite arises from the oxidation of one of the methyl groups on the aromatic ring to a hydroxymethyl group.

The formation of these metabolites can be confirmed using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify the mass-to-charge ratio of the parent compound and its metabolites.

Role of Specific Enzymes in Metabolism (e.g., Cytochrome P450)

The oxidative metabolism of xenobiotics is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. For compounds with structures similar to this compound, several CYP isozymes are implicated in their metabolism.

Studies on mexiletine have demonstrated the significant involvement of CYP2D6 and CYP1A2 in its hydroxylation. It is highly probable that these same enzymes play a crucial role in the metabolism of this compound.

CYP2D6: This is a key enzyme in the metabolism of many drugs containing a basic nitrogen atom. It is expected to be the primary enzyme responsible for both aromatic and aliphatic hydroxylation of this compound.

The following table summarizes the kinetic parameters for the formation of the major hydroxylated metabolites of the closely related compound, mexiletine, by human CYP2D6 and CYP1A2, which can serve as an estimate for the metabolic behavior of this compound.

Table 2: Kinetic Parameters for Mexiletine Hydroxylation by Human CYP Isozymes (for illustrative purposes)

Metabolite CYP Isozyme Km (µM) Vmax (pmol/min/pmol CYP)
p-Hydroxymexiletine CYP2D6 ~20-30 High
CYP1A2 ~10-20 Low
Hydroxymethylmexiletine CYP2D6 ~20-30 High
CYP1A2 ~10-20 Low

(Data derived from studies on mexiletine and may not be fully representative of this compound.)

In Silico Prediction of Metabolic Pathways

In the absence of extensive experimental data, in silico (computer-based) models are invaluable tools for predicting the metabolic fate of a compound. Various software programs utilize algorithms based on known metabolic reactions and enzyme substrate specificities to predict the likely sites of metabolism and the resulting metabolites.

For this compound, in silico models would likely predict the following sites of metabolism:

Aromatic Ring: The para-position of the dimethylphenyl ring is a probable site for hydroxylation.

Methyl Groups: The benzylic protons of the methyl groups are susceptible to oxidation.

Propane Chain: Carbon atoms on the propyl chain, particularly those adjacent to the oxygen or nitrogen atoms, are potential sites for hydroxylation.

Amine Group: The primary amine could undergo oxidation.

These predictive models consider factors such as the reactivity of different atoms, their accessibility to the active site of metabolic enzymes, and the stability of the resulting metabolites. The predictions from these models can guide the design of in vitro and in vivo metabolism studies and help in the early identification of potentially active or reactive metabolites.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the calculation of a molecule's electronic structure. tandfonline.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency, making it suitable for a wide range of organic compounds. tandfonline.com Applications of DFT can elucidate geometric parameters, vibrational frequencies, and electronic properties.

DFT calculations are highly effective for predicting the vibrational spectra (infrared and Raman) of molecules. scirp.orgnih.gov By calculating the frequencies of normal modes of vibration, researchers can assign specific spectral peaks to the stretching, bending, and torsional motions of chemical bonds. nih.gov For 3-(2,6-Dimethylphenoxy)propan-1-amine, this analysis would help in identifying characteristic frequencies for the N-H bonds of the amine group, the C-O-C ether linkage, the aromatic ring, and the propyl chain.

Furthermore, Time-Dependent DFT (TD-DFT) is used to investigate the electronic properties, such as UV-Vis absorption spectra. tandfonline.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. Such an analysis would reveal the electronic transition characteristics of this compound.

Despite the utility of these methods, specific DFT-based vibrational and electronic spectral analyses for this compound have not been reported in the surveyed scientific literature.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net DFT calculations provide accurate estimations of HOMO and LUMO energies. From these energies, various global reactivity descriptors can be calculated, including:

Ionization Potential (I): Energy required to remove an electron (related to EHOMO).

Electron Affinity (A): Energy released when an electron is added (related to ELUMO).

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Hardness (η): Resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

A comprehensive FMO analysis for this compound would map the electron density of these orbitals, showing which parts of the molecule are most likely to participate in electron donation and acceptance. However, specific published data on the HOMO-LUMO gap and related quantum chemical parameters for this compound are not available.

Below is a representative table illustrating how such data would typically be presented.

ParameterSymbolFormulaValue (eV)
HOMO EnergyEHOMO-Data not available
LUMO EnergyELUMO-Data not available
Energy GapΔEELUMO - EHOMOData not available
Ionization PotentialI-EHOMOData not available
Electron AffinityA-ELUMOData not available
Electronegativityχ(I + A) / 2Data not available
Chemical Hardnessη(I - A) / 2Data not available
Chemical SoftnessS1 / ηData not available
Electrophilicity Indexωχ2 / (2η)Data not available

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions between orbitals within a molecule. taylorfrancis.com It transforms the calculated wavefunctions into a representation of localized bonds, lone pairs, and anti-bonding orbitals, which aligns more closely with classical Lewis structures. This analysis provides insights into intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. taylorfrancis.com The strength of these interactions can be quantified using second-order perturbation theory. For this compound, NBO analysis would reveal the nature of the C-N, C-O, and aromatic C-C bonds, as well as the stabilizing effects of hyperconjugative interactions. There are currently no specific NBO analysis studies for this molecule in the literature.

Topological analyses provide visual maps of the electronic properties across a molecule's surface.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. researchgate.net It uses a color scale to indicate regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would likely show a negative potential around the oxygen and nitrogen atoms due to their lone pairs, and positive potentials around the amine hydrogens.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the likelihood of finding an electron in a given region of space. jussieu.frjussieu.fr These maps provide a clear visualization of core electrons, covalent bonds, and lone pairs, offering a faithful representation of the molecule's electronic structure. jussieu.frjussieu.fr High ELF/LOL values indicate regions where electrons are highly localized, such as in covalent bonds or as lone pairs.

While these visualization tools are standard in computational chemistry, specific MEP, ELF, or LOL topology analyses for this compound are not documented in available research.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ugm.ac.id This simulation helps in understanding the binding mode and affinity between the ligand and the receptor's active site. The process involves sampling various conformations of the ligand within the binding site and scoring them based on factors like intermolecular forces, hydrogen bonding, and hydrophobic interactions. ugm.ac.id

For a molecule like this compound, docking studies could be used to explore its potential interactions with biological targets, such as enzymes or ion channels. Such simulations are fundamental in drug discovery and design. To date, there are no published molecular docking studies specifically investigating the interactions of this compound with any biological receptor.

Based on a thorough review of available scientific literature, generating an article on “this compound” that strictly adheres to the requested outline is not possible. The specified computational and theoretical chemistry studies, such as ligand-protein interaction predictions, QSAR modeling, conformational analysis, and predictive hepatotoxicity models, are not available for this specific chemical compound in the public domain.

The vast majority of published research focuses on its structural isomer, 1-(2,6-dimethylphenoxy)propan-2-amine (Mexiletine), which is a well-known pharmaceutical agent. However, per the instructions to focus solely on this compound, information regarding its isomer cannot be substituted.

Therefore, the following sections of the requested article cannot be completed due to a lack of specific data for this compound:

Conformational Analysis and Energy Minimization

No specific studies on the conformational analysis or energy minimization of this compound could be identified.

Predictive Computational Models (e.g., Hepatotoxicity Prediction)

While general computational models for hepatotoxicity exist, their specific application to or prediction for this compound has not been published.

Development and Evaluation of Derivatives and Analogs

Synthesis of Novel Analogs with Modified Alkyl Chains and Aromatic Substitutions

The synthesis of novel analogs has involved strategic modifications to both the alkyl chain connecting the phenoxy and amine groups, and the aromatic ring itself. Research has been conducted on di- and tri-substituted phenoxyalkyl derivatives, where methyl groups are varied on the phenyl ring. nih.gov This line of inquiry aims to understand how the substitution pattern on the aromatic ring influences biological activity.

Another approach involves the synthesis of more complex heterocyclic structures, such as pyrrolidine-2,5-dione-acetamide derivatives. nih.gov In one study, new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and analgesic agents. nih.gov The synthesis began with the creation of substituted succinic anhydrides, which were then reacted with aminoacetic acid to form acetic acid intermediates. These intermediates were subsequently coupled with various 4-arylpiperazines using carbonyldiimidazole (CDI) in N,N-dimethylformamide (DMF) to yield the final amide derivatives. nih.gov This process demonstrates the generation of analogs through significant alteration of the parent structure, incorporating new ring systems and varied aromatic substitutions.

Preparation of N-Aryl Amine Derivatives

The preparation of N-aryl amine derivatives, where an aryl group is attached to the nitrogen atom, is a key strategy for modifying the properties of the parent compound. General synthetic methods for N-arylation are well-established and often involve metal-catalyzed cross-coupling reactions. wjpmr.com Copper-catalyzed methods, such as the Ullmann condensation, are frequently employed for the formation of C-N bonds between aryl halides and amines. wjpmr.comorganic-chemistry.org These reactions can be performed with various catalysts and ligands, including L-proline or N,N-dimethylaminoacids, to facilitate the coupling and afford the desired N-aryl amine products in good yields. wjpmr.com

Another synthetic route is transamination, which involves the exchange of the amine group. This method is particularly useful for preparing Mannich bases with aromatic amine moieties. researchgate.net The reaction can be conducted by reacting a precursor like 3-(2,6-Dimethylphenoxy)propan-1-amine with an aromatic amine, often in a water-ethanol mixture, to replace the existing amino group with a new aromatic one. researchgate.net More advanced methods for aromatic amine synthesis include palladium-catalyzed coupling of aryl halides with ammonia (B1221849) and one-pot reactions of aromatic aldoximes with hypervalent iodine reagents. organic-chemistry.orgarkat-usa.org

Synthesis of Phenoxyacetyl Amide Derivatives

A significant area of research has focused on converting the parent amine into phenoxyacetyl amide derivatives. These compounds are typically synthesized through a multistep process. nih.gov The synthesis often begins with the preparation of an appropriate acylating agent, such as 2,6-dimethylphenoxyacetyl chloride. nih.gov This acid chloride is then reacted with an amine, which can be an aminoalkanol or an amino acid moiety, to form the final amide bond. nih.gov The reaction conditions can be varied, for instance, by using a biphasic environment or carrying out the reaction in a solvent like toluene. nih.gov

Alternative methods for amide synthesis involve coupling a carboxylic acid with an amine using coupling agents. A common and effective method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction at room temperature. ajchem-a.com This approach avoids the need to first convert the carboxylic acid to a more reactive species like an acid chloride. ajchem-a.com The general procedure involves stirring the carboxylic acid, amine, DCC, and DMAP in a suitable solvent. ajchem-a.com The purification process typically involves washing with acidic and basic solutions to remove byproducts and unreacted starting materials. ajchem-a.comgoogle.com

Design and Synthesis of Pharmacologically Active Derivatives

The design and synthesis of derivatives of this compound have been largely driven by the search for new therapeutic agents. By modifying the core structure, researchers have developed compounds targeting specific biological pathways, enhanced potency, and tailored activity for conditions like epilepsy.

Derivatives have been designed to interact with specific molecular targets involved in neuronal excitability. A key mechanism of action for several anticonvulsant derivatives is the inhibition of voltage-gated sodium channels. researchgate.netnih.gov For example, trans-racemic-2-(2,6-dimethylphenoxy)-N-((1R,2R)-2-hydroxycyclohexyl)acetamide and its amine analog inhibit voltage-gated sodium currents. researchgate.net Some derivatives also show affinity for L-type voltage-gated calcium channels. nih.gov

Beyond ion channels, these compounds have been found to interact with neurotransmitter systems. Enhancement of the GABAergic system is another important mechanism; some derivatives enhance the effect of GABA, the primary inhibitory neurotransmitter in the brain. researchgate.netnih.gov In vitro studies have also explored the affinity of these compounds for other receptors, including GABAA receptors, the GABA transporter (GAT-1), sigma-1 and sigma-2 receptors, and the transient receptor potential vanilloid 1 (TRPV1) receptor. nih.govresearchgate.netmdpi.com The parent compound's close analog, Mexiletine (B70256), has been shown to target Nav1.8 and Nav1.9 sodium channels. zju.edu.cnzju.edu.cn This multitarget approach, where a single molecule interacts with several key receptors or enzymes, is a promising strategy in the development of novel therapeutics. semanticscholar.org

A primary goal in derivative synthesis is to enhance biological potency and selectivity. Through systematic structural modifications, compounds with significantly improved activity profiles compared to parent molecules or existing drugs have been identified. One of the most promising compounds from a series of phenoxyacetamides is R-(–)-2-(2,6-dimethylphenoxy)-N-(1-hydroxypropan-2-yl)acetamide, which demonstrated a high level of anticonvulsant activity in preclinical models. nih.gov

In another study, a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives was evaluated, leading to the identification of 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione. nih.gov This compound exhibited more beneficial ED₅₀ values and a better protective index in maximal electroshock (MES) and 6 Hz seizure tests compared to the reference drug, valproic acid, indicating both enhanced potency and a potentially wider therapeutic window. nih.gov The development of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides has also yielded potent and selective inhibitors of JNK2 and JNK3 kinases, demonstrating that amide-based derivatives can be tailored for high selectivity against specific enzyme targets. nih.gov

A major focus of derivative development has been the discovery of new anticonvulsant agents. nih.govresearchgate.netnih.gov Numerous acetamide (B32628) and ethylamine (B1201723) derivatives of this compound have been synthesized and screened for their ability to protect against seizures in various animal models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and psychomotor (6 Hz) seizure tests. nih.govnih.govresearchgate.net

Among these, several compounds have emerged with significant anticonvulsant properties. The trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their corresponding ethylamine analogs were synthesized and investigated, with the racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide proving to be particularly effective in the MES test. researchgate.netnih.gov The table below summarizes the anticonvulsant activity of selected derivatives.

CompoundTest Model (Animal, Route)ED₅₀ (mg/kg)Reference
R-(–)-2-(2,6-dimethylphenoxy)-N-(1-hydroxypropan-2-yl)acetamideMES (Rats, p.o.)12.00 nih.gov
trans-racemic-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamideMES (Mice, i.p.)42.97 researchgate.netnih.gov
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMES (Mice, i.p.)68.30 nih.gov
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione6 Hz (32 mA) (Mice, i.p.)28.20 nih.gov

TRMT2A Enzyme Inhibitors

Currently, there is no publicly available scientific literature detailing the development and evaluation of this compound derivatives as inhibitors of the TRMT2A enzyme. Research in this specific area has not been reported in the primary scientific databases and peer-reviewed journals. Therefore, no data on their synthesis, structure-activity relationships, or inhibitory concentrations against TRMT2A can be provided.

Chiral Derivatives and Their Stereoselective Evaluation

The stereoselective evaluation of chiral derivatives of this compound is another area where specific research findings are not present in the available scientific literature. While the synthesis and evaluation of chiral compounds are of significant interest in medicinal chemistry, studies focused on the resolution, stereoselective synthesis, and differential biological activity of the enantiomers of this compound derivatives have not been published. Consequently, there is no data to present regarding their stereospecific interactions with biological targets or comparative pharmacological profiles.

It is important to note the distinction from the structurally related compound, Mexiletine, which is 1-(2,6-dimethylphenoxy)propan-2-amine. The chiral properties of Mexiletine and the differential metabolism and activity of its (R)- and (S)-enantiomers have been a subject of study. nih.govnih.gov However, this information is not directly applicable to the specified compound, this compound, and its derivatives.

Due to the absence of research data for the specified compound in the context of the requested topics, a detailed scientific article with data tables and research findings cannot be constructed at this time.

Future Research Directions

Exploration of Novel Therapeutic Applications for Derivatives

The chemical scaffold of 3-(2,6-dimethylphenoxy)propan-1-amine provides a robust foundation for the development of derivatives with improved efficacy and novel therapeutic applications. nih.gov Research has demonstrated that synthetic modification can lead to analogs with enhanced potency, greater selectivity, and potentially reduced side effects compared to the parent compound. probiologists.comunifi.itresearchgate.net

A significant area of future exploration involves developing derivatives with dual therapeutic actions. For instance, pyrroline (B1223166) derivatives of mexiletine (B70256) have been shown to not only block skeletal muscle sodium channels (NaV1.4) but also possess antioxidant properties. nih.govnih.gov This dual action suggests a potential therapeutic enlargement for mexiletine-like compounds in treating myopathies where oxidative stress is a parallel pathology. nih.govnih.gov Further research could focus on optimizing this antioxidant activity while retaining potent sodium channel blockade.

Moreover, medicinal chemistry efforts have yielded analogs with increased selectivity for the late sodium current (INa-L) over the peak current and greater selectivity for sodium channels over other channels like the hERG potassium channel. probiologists.com These pyridyl and deuterated analogs have shown promise for treating conditions like Long QT syndrome type 3 (LQT3) with potentially lower proarrhythmic liability and central nervous system toxicity. probiologists.comprobiologists.comhbri.org Future investigations should continue this trajectory, exploring a wider range of structural modifications to identify new chemotypes for various cardiovascular diseases and beyond, including neuropathic pain and amyotrophic lateral sclerosis. nih.govunifi.it

Table 1: Investigational Mexiletine Derivatives and Their Potential Applications This table is for illustrative purposes and based on preclinical data.

Derivative ClassInvestigated EffectPotential Therapeutic Application
Pyrroline DerivativesDual NaV1.4 blockade and antioxidant activityMyopathies with oxidative stress nih.govnih.gov
Pyridyl Phenyl AnalogsEnhanced potency and selectivity for INa-LLong QT Syndrome Type 3 (LQT3) probiologists.com
Deuterated AnalogsImproved pharmacological properties (e.g., AUC)Arrhythmias (improved dosing regimen) probiologists.com
t-Butyl Substituted AnalogsHigher antiarrhythmic activity, reduced side effectsVentricular Arrhythmias unifi.it

Advancement of Stereoselective Synthetic Routes and Biocatalytic Methods

The pharmacological activity of this compound is stereoselective, with the (R)-enantiomer being the more potent sodium channel blocker. researchgate.net This necessitates the development of efficient and scalable stereoselective synthetic methods to produce enantiomerically pure forms of the drug and its derivatives. Current research has established several promising routes.

A particularly promising avenue for future development is the application of biocatalysis. researchgate.net Enzymatic cascades offer a sustainable and highly specific alternative to traditional chemical synthesis. researchgate.netmdpi.com Enzymes such as transaminases, imine reductases, and amine dehydrogenases are being explored for the asymmetric synthesis of chiral amines. mdpi.comresearchgate.netfrontiersin.org These biocatalytic methods can be run in one-pot sequences, operate under mild conditions, and can achieve very high enantiomeric excess. mdpi.comnih.gov Research should be directed towards discovering and engineering novel enzymes with improved stability and substrate scope, specifically tailored for the synthesis of mexiletine and its complex analogs. mdpi.comfrontiersin.org The integration of biocatalytic steps into synthetic routes could significantly streamline the manufacturing process for these chiral pharmaceuticals. nih.govresearchgate.net

Refinement of Computational Models for Deeper Mechanistic Elucidation

Computational modeling has become an indispensable tool in drug discovery and development. For this compound, molecular modeling simulations have already been used to support experimental data on its interaction with the NaV1.4 sodium channel binding site. nih.gov These models help to rationalize the activity of different derivatives and guide the design of new ones.

Future research should focus on refining these computational models to provide a more dynamic and accurate picture of the drug-channel interaction. This includes employing higher-level quantum mechanics/molecular mechanics (QM/MM) methods and running longer molecular dynamics simulations to better understand the binding kinetics and the conformational changes induced in the channel protein. Furthermore, computational studies, such as frontier molecular orbital analysis and Natural Bond Orbital analysis, can offer deeper insights into the electronic properties of the molecule that govern its activity. researchgate.net

Developing more sophisticated models of the various voltage-gated sodium channel isoforms (e.g., cardiac, neuronal, skeletal muscle) will be crucial. This will enable the in-silico prediction of isoform selectivity, a key factor in designing derivatives with improved side-effect profiles. As our understanding of ion channel structures improves through techniques like cryo-electron microscopy, these more accurate protein structures can be incorporated into models to enhance their predictive power for binding affinity and functional effects.

Comprehensive Investigation of Stereoselective Pharmacological Profiles

While it is known that the (R)-enantiomer of mexiletine is more potent, a comprehensive understanding of the stereoselective pharmacology, encompassing pharmacokinetics and pharmacodynamics, is still warranted. nih.govresearchgate.netnih.gov Studies have shown that the disposition of mexiletine is stereoselective, with differences in the area under the curve (AUC) and metabolism of the S-(+)- and R-(-)-enantiomers. nih.govnih.gov For instance, the urinary excretion of mexiletine conjugates is dominated by the R-(-)-enantiomer. nih.gov

Future research must systematically characterize the pharmacological profiles of individual enantiomers of both the parent drug and its key metabolites. ingentaconnect.com The metabolite m-hydroxymexiletine, for example, is pharmacologically active, and it is conceivable that its (R)- and (S)-enantiomers also differ in their pharmacodynamic and pharmacokinetic properties. ingentaconnect.com A thorough investigation would involve:

Receptor Binding Assays: Quantifying the binding affinity of each enantiomer for various sodium channel isoforms and other potential off-targets.

Electrophysiological Studies: Characterizing the effects of each enantiomer on ion channel function in various cell types to understand stereospecific mechanisms of action.

In Vivo Studies: Evaluating the pharmacokinetics, efficacy, and toxicity of the individual enantiomers in relevant animal models.

Such detailed stereoselective investigations are critical for rational drug design and could justify the development of single-enantiomer versions of mexiletine or its derivatives, potentially offering an improved therapeutic index over the currently used racemate. researchgate.net

Conclusion

Summary of Key Academic Contributions and Findings

The compound 3-(2,6-Dimethylphenoxy)propan-1-amine, widely known in scientific literature as Mexiletine (B70256), has been the subject of extensive academic research, primarily establishing its identity as a Class IB antiarrhythmic agent. dntb.gov.uanih.gov A cornerstone of its academic profile is the elucidation of its primary mechanism of action: the blockade of fast-acting sodium channels (INa) in cardiac myocytes. nih.govdrugbank.comdrugs.com Research has consistently shown that Mexiletine inhibits the inward sodium current, thereby reducing the rate of rise of the cardiac action potential's Phase 0. drugs.compatsnap.com This blockade is characterized by fast onset and offset kinetics, making it particularly effective in tissues with high firing rates, a property known as use-dependent block. drugbank.com

Key electrophysiological findings from numerous studies indicate that Mexiletine shortens the action potential duration and the effective refractory period in cardiac Purkinje fibers. drugbank.comdrugs.compatsnap.com Unlike some other antiarrhythmic classes, it has a minimal effect on the QRS duration or QT intervals on an electrocardiogram. nih.govdrugs.com These properties have cemented its therapeutic application in the management and suppression of ventricular arrhythmias. dntb.gov.uadrugbank.com

Beyond its cardiological applications, a significant body of academic work has investigated its role as an analgesic. Research has demonstrated its utility in treating various neuropathic pain syndromes by blocking sodium channels within nerve cells. nih.govnih.govpainscale.com This dual therapeutic potential as both an antiarrhythmic and an analgesic for chronic pain represents a major finding in the study of this compound. nih.govhenryford.com

PropertyKey Academic FindingSupporting Citation(s)
ClassificationClass IB Antiarrhythmic Agent dntb.gov.uanih.govnih.gov
Primary MechanismBlocks fast sodium channels (INa) in a use-dependent manner nih.govdrugbank.compatsnap.com
Electrophysiological EffectShortens action potential duration and effective refractory period drugbank.comdrugs.compatsnap.com
Primary Therapeutic ApplicationSuppression of ventricular arrhythmias dntb.gov.uadrugbank.com
Secondary Research FocusAnalgesic for neuropathic pain nih.govnih.govpainscale.com

Broader Scientific Significance and Future Outlook for Phenoxyamine Research

The extensive study of this compound has provided significant contributions that extend beyond its own clinical applications, influencing the broader field of phenoxyamine research. It has served as a crucial model compound for understanding the structure-activity relationships necessary for sodium channel modulation. The specific structural features of Mexiletine—the phenoxy ring and the amine side chain—have informed the rational design and synthesis of new molecules targeting ion channels.

The future outlook for research into phenoxyamine compounds is expanding. The established dual efficacy of Mexiletine in both cardiac and neurological systems has catalyzed investigations into novel phenoxyamine derivatives for a wider range of channelopathies. The focus of future research is likely to be on developing analogs with greater selectivity for specific sodium channel subtypes, aiming to enhance therapeutic efficacy in conditions such as epilepsy, chronic pain, and other neurological disorders while minimizing potential off-target effects.

Furthermore, the general trajectory of pharmaceutical research, which emphasizes personalized medicine and the development of highly targeted therapies, suggests a promising future for phenoxyamine-based compounds. genesisrg.com As our understanding of the genetic and molecular basis of diseases improves, new opportunities may arise to design phenoxyamine derivatives tailored to specific patient populations or disease states. The foundational knowledge established through decades of research on this compound will continue to be an invaluable asset in guiding these future scientific endeavors.

Q & A

Q. What are the established synthetic routes for 3-(2,6-Dimethylphenoxy)propan-1-amine, and how can reaction conditions be optimized for academic laboratories?

  • Methodological Answer : The synthesis typically involves alkylation of 2,6-dimethylphenol with 1-chloro-2-propanone under basic conditions to form 1-(2,6-dimethylphenoxy)propan-2-one, followed by reductive amination using ammonium acetate and sodium cyanoborohydride. Optimization includes controlling reaction temperature (60–80°C) and solvent selection (e.g., methanol or ethanol) to minimize byproducts like unreacted ketone intermediates . For small-scale academic setups, catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) improves yield and purity .

Q. How is the structural identity of this compound confirmed using spectroscopic methods?

  • Methodological Answer :
  • NMR : ¹H NMR (CDCl₃) shows a singlet for the two methyl groups on the aromatic ring (δ 2.2–2.3 ppm), a triplet for the methylene adjacent to the oxygen (δ 3.8–4.0 ppm), and a multiplet for the amine protons (δ 1.5–2.0 ppm, broad after D₂O exchange).
  • MS : ESI-MS exhibits a molecular ion peak at m/z 193.2 [M+H]⁺, with fragmentation patterns consistent with cleavage at the ether linkage .
  • IR : Strong absorption bands at 1240 cm⁻¹ (C-O-C stretch) and 3350 cm⁻¹ (N-H stretch) confirm functional groups .

Q. What analytical techniques are recommended for detecting impurities like 1-(2,6-Dimethylphenoxy)propan-2-one in synthesized batches?

  • Methodological Answer :
  • HPLC-UV : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to separate the target compound (retention time ~8.2 min) from the ketone impurity (retention time ~10.5 min). Quantify impurities against a calibration curve .
  • GC-MS : For volatile byproducts, employ a DB-5 column with helium carrier gas and electron ionization (EI) mode to identify trace impurities via spectral library matching .

Advanced Research Questions

Q. What strategies resolve enantiomers of this compound derivatives, given its chiral center?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) + 0.1% diethylamine. The (R)-enantiomer elutes at 12.3 min and the (S)-enantiomer at 14.1 min, with baseline separation (α = 1.8) .
  • Enzymatic Resolution : Lipase-catalyzed acetylation in tert-butyl methyl ether selectively modifies the (S)-enantiomer, allowing separation via extraction .

Q. How can researchers investigate the metabolic stability of this compound in hepatic microsomal assays?

  • Methodological Answer :
  • In Vitro Incubation : Incubate the compound (10 µM) with rat liver microsomes (1 mg/mL) in NADPH-regenerating system at 37°C. Terminate reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile.
  • LC-MS/MS Analysis : Quantify parent compound depletion using a QTRAP 6500+ system with MRM transitions (m/z 193.2 → 136.1 for the analyte). Calculate half-life (t₁/₂) via first-order kinetics .

Q. What in vivo models are suitable for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

  • Methodological Answer :
  • Rodent Models : Administer 10 mg/kg intravenously to Sprague-Dawley rats. Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, and 24 h. Use LC-MS/MS to determine Cₘₐₓ, AUC, and t₁/₂. Correlate plasma concentrations with ECG parameters (e.g., QRS interval prolongation) to establish PK-PD relationships .

Q. How are computational methods applied to predict the binding affinity of this compound to sodium ion channels?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to dock the compound into the Nav1.5 channel homology model (PDB: 6LQA). Focus on the pore domain (S6 helices) and validate binding poses with MD simulations (GROMACS, 100 ns).
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, comparing results with experimental IC₅₀ values from patch-clamp assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported metabolic pathways of this compound across studies?

  • Methodological Answer :
  • Meta-Analysis : Compile data from hepatocyte incubations (human vs. rodent) and in vivo studies. Use cheminformatics tools (e.g., MetaboAnalyst) to identify species-specific CYP450 isoforms (e.g., CYP2D6 in humans vs. CYP2C11 in rats).
  • Isotope-Labeling : Synthesize deuterated analogs (e.g., d₃-methyl groups) to trace metabolic sites via HR-MS/MS fragmentation .

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